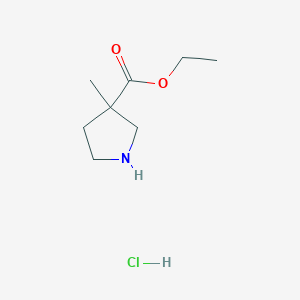

Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride

Description

Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 916814-29-4) is a pyrrolidine derivative featuring a 5-membered nitrogen-containing ring with a methyl group at the 3-position and an ethyl ester substituent. Its molecular formula is C₈H₁₆ClNO₂ (including the hydrochloride moiety), and its SMILES string is CCOC(=O)C1(CCNC1)C . The compound is industrially produced by suppliers like FUDAW INDUSTRY LTD for applications in pharmaceuticals, agrochemicals, and chemical intermediates . Predicted collision cross-section (CCS) values for its adducts range from 135.7–145.1 Ų, which are critical for mass spectrometry characterization .

Properties

IUPAC Name |

ethyl 3-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-5-9-6-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLQWQDJUOALNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421604-12-7 | |

| Record name | ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Key Starting Materials and Reagents

The synthesis typically begins with the formation of the pyrrolidine ring, often via multistep procedures involving amino acid derivatives, esters, and alkylation agents. The core steps include:

- Alkylation of amino precursors (e.g., 3-methylpyrrolidine)

- Formation of the ester functional group (ethyl ester)

- Conversion of free amines to hydrochloride salts for stability

The synthesis involves several critical steps, each optimized for yield and purity:

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Alkylation of amino acid derivatives | Diethyl methylmalonate | Reflux with base (e.g., sodium ethoxide) | Scheme 3a, 3b |

| 2 | Cyclization to form pyrrolidine ring | Intramolecular condensation | Acidic or basic conditions, heat | Scheme 7a, 7b |

| 3 | Esterification | Ethyl chloroformate | Anhydrous conditions, temperature control | Scheme 13 |

| 4 | Formation of hydrochloride salt | HCl gas or HCl solution | Room temperature, controlled pH | Final product stabilization |

In large-scale manufacturing, continuous flow reactors are employed to enhance consistency and control over parameters such as temperature, pressure, and reactant addition rates. Automated systems facilitate precise dosing of reagents, minimizing impurities and maximizing yield.

Specific Preparation Methodology

a. Reaction of 3-Methylpyrrolidine with Ethyl Chloroformate

The most common laboratory synthesis involves reacting 3-methylpyrrolidine with ethyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This reaction forms the ethyl ester of the pyrrolidine ring, which is then converted into its hydrochloride salt:

3-Methylpyrrolidine + Ethyl chloroformate → Ethyl 3-methylpyrrolidine-3-carboxylate

Followed by:

Ethyl 3-methylpyrrolidine-3-carboxylate + HCl → Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride

b. Optimization of Reaction Conditions

- Temperature: Maintained around 0–25°C during acylation to prevent side reactions.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure moisture exclusion.

- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl generated during acylation.

Data Tables and Research Findings

a. Complete Stock Solution Preparation

Based on recent data, stock solutions are prepared by dissolving specific amounts of the compound in suitable solvents to achieve desired molarities, as shown in Table 1.

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.1634 mL | 25.8171 mL | 51.6342 mL |

| 5 mM | 1.0327 mL | 5.1634 mL | 10.3268 mL |

| 10 mM | 0.5163 mL | 2.5817 mL | 5.1634 mL |

(Source: GlpBio stock solution data)

Reaction parameters such as temperature, solvent, and reagent equivalents are crucial for high-yield synthesis. For example, the alkylation step (Scheme 3c) is optimized at:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | Reflux (~80°C) | |

| Solvent | Dichloromethane | |

| Base | Triethylamine |

Research Findings and Notes

Research indicates that:

- Anhydrous conditions are essential during acylation to prevent hydrolysis of ethyl chloroformate.

- Reaction times should be optimized to avoid over-alkylation or side reactions.

- Purification via recrystallization or chromatography yields high-purity hydrochloride salts suitable for further applications.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 193.6711 g/mol. The compound features a pyrrolidine ring with a methyl group and an ethyl ester at the carboxyl position, enhancing its solubility and reactivity in various chemical reactions.

Key Applications

- Pharmaceutical Synthesis

- Chiral Building Block

- Organic Chemistry Research

- Biochemical Studies

- Material Science

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing a novel class of neuroprotective agents. Researchers demonstrated that the compound could be effectively transformed into active pharmaceutical ingredients (APIs) through a series of well-defined reactions, leading to compounds with improved bioactivity against neurodegenerative diseases.

Case Study 2: Asymmetric Synthesis

In a recent publication, scientists explored the asymmetric synthesis of various derivatives using this compound as a chiral catalyst. The results indicated high enantiomeric excesses, showcasing the compound's effectiveness in producing desired stereochemical outcomes in complex organic molecules .

Mechanism of Action

The mechanism of action of ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ester Groups and Methyl Position

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1111640-59-5)

- Molecular Formula: C₇H₁₄ClNO₂.

- Key Differences : Replaces the ethyl ester with a methyl group, reducing lipophilicity (lower logP).

- Synthesis : Prepared via HCl addition to pyrrolidine derivatives, yielding 95% purity .

- Applications : Used in pesticide and pharmaceutical intermediates .

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 72925-15-6)

Stereochemical Variants

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4)

Ring Size Variations

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS: 297172-01-1)

Comparative Data Table

Biological Activity

Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride (EMPH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparisons with similar compounds.

Overview of the Compound

- Chemical Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 1421604-12-7

EMPH is synthesized through the reaction of 3-methylpyrrolidine with ethyl chloroformate, typically in the presence of a base like triethylamine under anhydrous conditions. This synthesis allows for the creation of a stable compound that can be utilized in various biological studies.

EMPH's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or an activator depending on the biological context.

Key Mechanisms:

- Enzyme Interaction : EMPH has been utilized in studies examining enzyme-substrate interactions, suggesting its role in modulating enzymatic activity.

- Receptor Binding : The compound may alter receptor binding dynamics, influencing pathways related to neurotransmission and cellular signaling .

Biological Applications

EMPH has several notable applications in scientific research:

- Pharmacological Research : Investigated for potential therapeutic effects, EMPH serves as a precursor in drug synthesis, particularly in developing compounds targeting nicotinic acetylcholine receptors (nAChRs) which are implicated in various neurological disorders .

- Biochemical Studies : Utilized in enzyme studies to understand substrate specificity and binding affinities, providing insights into metabolic pathways.

- Synthetic Chemistry : Acts as a building block for more complex molecules, facilitating advancements in medicinal chemistry and organic synthesis.

Comparative Analysis with Similar Compounds

The biological activity of EMPH can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride | Pyrrolidine derivative | Different stereochemistry affecting biological activity |

| Pyrrolidine-3-carboxylic acid | Acid form | Lacks ethyl ester functionality |

| N-Methylpyrrolidine | Simple pyrrolidine | No carboxylic acid or ester functionality |

These comparisons illustrate how variations in functional groups and stereochemistry can significantly influence biological activity and chemical properties.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of EMPH:

- Nicotinic Receptor Modulation : Research indicates that EMPH may influence the activity of nAChRs, which are crucial for synaptic transmission and are implicated in pain modulation and cancer cell growth regulation. In vitro studies have shown that EMPH can inhibit receptor activation at certain concentrations, suggesting its potential as a therapeutic agent against conditions like pain and cancer .

- Antioxidant Activity : Preliminary findings suggest that derivatives of EMPH exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage. Further investigations are needed to quantify these effects and understand their implications for health .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Ethyl 3-methylpyrrolidine-3-carboxylate hydrochloride?

The synthesis typically involves cyclization and esterification reactions under controlled conditions. For example, similar pyrrolidine derivatives are synthesized using N,N-dimethylacetamide as a solvent, with potassium carbonate as a base, and heating at 80°C for 10 hours to optimize yield . Hydrochloride salt formation may require stoichiometric HCl addition, followed by purification via silica gel chromatography or recrystallization. Key parameters include temperature control, reagent purity (≥95% by HPLC), and inert atmosphere to prevent side reactions .

Q. How should researchers assess the purity and structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is standard for purity assessment . Structural confirmation is achieved through -NMR, -NMR, and LC-MS to verify molecular weight and functional groups. For hydrochloride salts, chloride ion quantification via titration or ion chromatography is recommended .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential respiratory and dermal hazards. Waste must be segregated and disposed of via certified hazardous waste services. Safety Data Sheets (SDS) for analogous pyrrolidine hydrochlorides emphasize hazard statements H315 (skin irritation) and H319 (eye irritation) .

Q. What storage conditions ensure compound stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies on similar hydrochlorides indicate degradation risks at >25°C, particularly under acidic or humid conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural analysis?

Discrepancies in NMR or MS data may arise from tautomerism, salt form variability, or residual solvents. Use deuterated solvents (e.g., DO for hydrochloride salts) and heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous signals. Cross-validation with X-ray crystallography or computational modeling (DFT) can confirm stereochemistry .

Q. What strategies optimize this compound’s role in structure-activity relationship (SAR) studies?

Introduce functional groups (e.g., trifluoromethyl or halogen substituents) at the pyrrolidine or ester moieties to modulate bioactivity. For example, 3-(trifluoromethyl)pyrazole analogs show enhanced metabolic stability in pharmacokinetic screens . Pair synthetic modifications with in vitro assays (e.g., receptor binding or enzymatic inhibition) to correlate structural changes with activity .

Q. How does the hydrochloride salt form impact solubility and bioavailability?

The hydrochloride salt improves aqueous solubility compared to the free base, facilitating in vivo studies. For analogs like vernakalant hydrochloride, salt formation increases oral bioavailability by 40–60% in preclinical models. Solubility can be quantified via shake-flask methods at physiological pH (7.4) .

Q. What computational methods predict this compound’s interactions in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to target proteins like ion channels or enzymes. Pharmacophore mapping aligns the compound’s functional groups with active sites, as demonstrated for arylcyclohexylamine derivatives .

Q. How are synthetic impurities identified and quantified during scale-up?

Impurities (e.g., unreacted intermediates or byproducts) are monitored using HPLC with UV detection at 210–254 nm. Reference standards for related pyrrolidines, such as methyl 4-methylthiophene-2-carboxylate hydrochloride, are used for calibration. Thresholds follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. What mechanistic insights guide the optimization of enantiomeric purity?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) with cellulose-based columns separates enantiomers. Asymmetric synthesis routes, such as using (R)- or (S)-3-methylpyrrolidine hydrochloride precursors, achieve >99% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.